molecular formula C12H20N4O B1379683 2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide CAS No. 1803606-79-2

2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B1379683
CAS RN: 1803606-79-2
M. Wt: 236.31 g/mol
InChI Key: OMKKCMBJFZAACY-UHFFFAOYSA-N
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Description

The compound “2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and two amine groups, which are basic and can participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and amine groups would likely have a significant impact on its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring and the amine groups. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amine groups can act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine groups and the aromatic pyridine ring could impact properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various fields, such as medicinal chemistry, based on its structure .

properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-16(2)8-7-13-10-12(17)15-9-11-5-3-4-6-14-11/h3-6,13H,7-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKKCMBJFZAACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162905
Record name Acetamide, 2-[[2-(dimethylamino)ethyl]amino]-N-(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803606-79-2
Record name Acetamide, 2-[[2-(dimethylamino)ethyl]amino]-N-(2-pyridinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-[[2-(dimethylamino)ethyl]amino]-N-(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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